Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their therapeutic potential, particularly in cancer and central nervous system disorders. Initially known for neurotoxicity, certain THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have shown promise as neuroprotective agents against Parkinsonism. The FDA approval of trabectedin for soft tissue sarcomas highlights the anticancer potential of fused THIQs. This suggests a broader therapeutic landscape for quinoline derivatives in treating infectious diseases and developing novel drug classes with unique mechanisms of action (Singh & Shah, 2017).
Imiquimod and Immune Response Modifiers
Imiquimod, a non-nucleoside imidazoquinolinamine, activates immune responses through localized cytokine induction. Although not directly related, its mechanism showcases the importance of quinoline derivatives in modulating immune functions. This has led to its application in treating various skin disorders, demonstrating the potential of such compounds in dermatological applications (Syed, 2001).
Antioxidant Activity Methods
Research on antioxidants, including those potentially related to quinoline derivatives, is crucial for applications in food engineering, medicine, and pharmacy. Various methods to determine antioxidant activity, such as ORAC, HORAC, and DPPH assays, are critical for evaluating the therapeutic potential of compounds (Munteanu & Apetrei, 2021).
Oxazoline-Containing Ligands in Asymmetric Catalysis
Oxazoline rings, often used in asymmetric catalysis, highlight the importance of nitrogen-containing heterocycles in synthetic chemistry. These ligands, derived from chiral amino alcohols, are crucial for various metal-catalyzed transformations. This relevance hints at the potential utility of complex heterocycles like methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate in catalysis or synthetic applications (Hargaden & Guiry, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8(2)7-16-12(17)10-5-4-9(13(18)19-3)6-11(10)15-14(16)20/h4-6,8H,7H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDBFMGXPXKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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